molecular formula C18H15BrN4O4S B15100613 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

Numéro de catalogue: B15100613
Poids moléculaire: 463.3 g/mol
Clé InChI: MDFFUZCCSAGRDO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-Bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a synthetic acetamide derivative characterized by a bromophenoxy group linked to an acetamide backbone and a pyrimidin-2-ylsulfamoylphenyl moiety. This compound shares structural similarities with sulfonamide-based drugs, which often exhibit antimicrobial or enzyme-inhibitory properties. Synthesis typically involves coupling reactions between substituted phenoxyacetic acids and sulfamoylphenyl amines, as seen in analogous compounds (e.g., acetylsulfadiazine in ). Its crystal structure likely features intramolecular hydrogen bonds and planar aromatic systems, similar to related acetamides (e.g., ).

Propriétés

Formule moléculaire

C18H15BrN4O4S

Poids moléculaire

463.3 g/mol

Nom IUPAC

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H15BrN4O4S/c19-13-2-6-15(7-3-13)27-12-17(24)22-14-4-8-16(9-5-14)28(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23)

Clé InChI

MDFFUZCCSAGRDO-UHFFFAOYSA-N

SMILES canonique

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenoxy and pyrimidinylsulfamoylphenyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, pyrimidine derivatives, and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

  • Thiazole vs. Pyrimidine Sulfamoyl Groups: Replacing the pyrimidin-2-ylsulfamoyl group with a thiazole sulfamoyl group (e.g., 2-(4-bromophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, ) increases molecular rigidity. The thiazole’s sulfur atom may enhance π-stacking interactions, while pyrimidine’s nitrogen atoms facilitate hydrogen bonding, affecting target selectivity .
  • Methoxy vs. Bromophenoxy Groups: 2-(3,4-Dimethoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide () replaces the bromophenoxy group with methoxy substituents.

Heterocyclic Core Modifications

  • Triazole Derivatives: Compounds like N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide () feature a triazole ring instead of pyrimidine. Triazoles offer additional hydrogen-bonding sites and metabolic stability, as seen in antifungal agents.
  • Pyridinyl and Adamantyl Groups: 2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantan-1-ylphenyl)acetamide () incorporates an adamantane moiety, drastically enhancing hydrophobicity and rigidity. This modification is common in antiviral compounds but may limit oral bioavailability compared to the bromophenoxy derivative .

Sulfamoyl Group Modifications

  • Morpholinosulfonyl vs. Pyrimidinylsulfamoyl: Compounds in (e.g., 5i–5o) replace the pyrimidinylsulfamoyl group with morpholinosulfonyl. Morpholine’s oxygen-rich structure improves water solubility but reduces aromatic π-π interactions, impacting target binding in COVID-19 protease inhibition studies .
  • Sulfamoylphenyl vs. Sulfamoylpyridinyl: ’s compound, 2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide, introduces a pyridinyl-triazole core.

Physicochemical and Pharmacological Data

Compound Name Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound 465.31 4-Bromophenoxy, pyrimidinylsulfamoyl Not explicitly reported
2-(3,4-Dimethoxyphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide 428.46 3,4-Dimethoxyphenyl Potential enzyme inhibitor
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide 449.38 Cyclohexyl-methyl, triazole Antifungal (hypothesized)
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 291.14 Pyrazinyl, bromophenyl Antibacterial (structural analogy)
Acetylsulfadiazine 310.33 Pyrimidinylsulfamoyl, acetyl Antimicrobial

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis likely parallels acetylsulfadiazine (), utilizing carbodiimide coupling agents (e.g., EDC) and sulfamoylphenyl intermediates.
  • Crystallography : Intramolecular S(6) hydrogen-bond motifs, as observed in , suggest stable conformations critical for target binding.
  • Biological Potential: Pyrimidinylsulfamoyl groups are associated with kinase inhibition (), while bromophenoxy derivatives may target bromodomain-containing proteins .

Activité Biologique

2-(4-bromophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H15BrN4O3S
  • Molecular Weight : 432.30 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenol with an appropriate acetamide derivative, followed by the introduction of a pyrimidine moiety through sulfamoylation. The process can be optimized using various solvents and catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds with structural similarities have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Organism
13.12Staphylococcus aureus
212.5Escherichia coli

These findings suggest that the presence of the bromophenyl and pyrimidinyl groups may contribute to enhanced antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, particularly focusing on breast cancer (MCF7). The results from the Sulforhodamine B (SRB) assay indicate:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, suggesting potent cytotoxicity against cancer cells .
Cell LineIC50 (μM)
MCF75.0

Additionally, molecular docking studies reveal that the compound effectively binds to specific targets involved in cancer cell proliferation, enhancing its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, leading to reduced viability.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, contributing to its antibacterial properties.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antimicrobial Screening : A study evaluated multiple derivatives for antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the efficacy of compounds with similar functional groups .
  • Anticancer Research : In vitro studies on MCF7 cells demonstrated that treatment with the compound led to significant alterations in cell morphology and viability, indicating its potential as a therapeutic agent .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.